Reduced Skin Sensitization Risk Compared to MIT and MCI/MI: Clinical Patch Test Positivity Rates
A primary differentiator for 1,2-benzisothiazol-3(2H)-one sodium salt (BIT) relative to other isothiazolinones is its lower prevalence of inducing allergic contact dermatitis. In a large-scale patch test analysis of preservatives, BIT demonstrated a positivity rate of 2.1% (90/4387 patients), which was significantly lower than that observed for methylisothiazolinone (MI) at 3.5% (223/6411) and for the MCI/MI combination at 3.2% (206/6412) [1]. This quantitative difference in human sensitization potential is a critical factor in formulation safety and regulatory labeling, as products containing BIT may face less restrictive labeling requirements compared to those with MI or MCI/MI.
| Evidence Dimension | Prevalence of contact allergy (positive patch test rate) |
|---|---|
| Target Compound Data | 2.1% (90 positive out of 4387 tested) |
| Comparator Or Baseline | Methylisothiazolinone (MI): 3.5% (223/6411); MCI/MI blend: 3.2% (206/6412) |
| Quantified Difference | BIT positivity rate is 1.4 percentage points lower than MI (40% relative reduction) and 1.1 percentage points lower than MCI/MI (34% relative reduction) |
| Conditions | Patch test data from patients tested between September 2016 and January 2022; BIT was tested in a supplementary series. |
Why This Matters
Lower sensitization rates directly translate to reduced regulatory burden (e.g., EU labeling thresholds) and broader market acceptance in consumer products where skin contact is likely, making BIT a preferable choice for formulations targeting sensitive applications or regions with stringent cosmetic regulations.
- [1] PMC. TABLE 3. Patch test results for preservatives. BIT: 2.1% (90/4387); MI: 3.5% (223/6411); MCI/MI: 3.2% (206/6412). Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC12318914/table/cod14818-tbl-0003/. View Source
